![molecular formula C17H16N2O3S B2489331 ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate CAS No. 819847-41-1](/img/structure/B2489331.png)
ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate
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Overview
Description
Ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate is a chemical compound with the molecular formula C17H16N2O3S . It has a molecular weight of 328.39 .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-d]pyrimidin-3-yl group attached to an ethyl propanoate group . The presence of the thieno[2,3-d]pyrimidin-3-yl group suggests that this compound may have interesting chemical properties and potential applications in various fields.Chemical Reactions Analysis
While specific chemical reactions involving ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate are not available, similar compounds have been involved in various reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 328.39 . Other specific properties such as boiling point and storage conditions are not provided in the available resources .Scientific Research Applications
Synthesis of New Compounds
The compound can be used as a starting material in the synthesis of new compounds. For instance, it can be condensed with formamide to produce 4-oxo-7-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile . This new compound can then be treated with phosphoryl chloride to obtain the corresponding 4-chloro derivative .
Production of 4-Aminobenzothienopyrimidines
The 4-chloro derivative obtained from the compound can react with secondary amines to afford a series of 4-aminobenzothienopyrimidines . These derivatives have potential applications in various fields, including medicinal chemistry and materials science.
Antiviral Research
Compounds containing five-membered heteroaryl amines, which can be synthesized from the compound, have shown relatively higher antiviral activity against Newcastle disease virus . This suggests that further modification of these amines could lead to the development of new antiviral therapeutics.
Cytotoxicity Studies
Some derivatives of the compound have shown optimal cytotoxic effects against cancer cell lines . This indicates that the compound and its derivatives could be explored for potential applications in cancer therapy.
Biological and Clinical Applications
Derivatives of the compound are of wide interest due to their diverse biological and clinical applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Development of New Therapeutic Possibilities
The compound and its derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This makes them a valuable resource in the field of drug discovery and development.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-15(20)8-9-19-11-18-16-13(17(19)21)10-14(23-16)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYCZGMNPPJQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate |
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